molecular formula C11H9NO2 B1507219 8-Methylquinoline-7-carboxylic acid CAS No. 204782-99-0

8-Methylquinoline-7-carboxylic acid

Cat. No.: B1507219
CAS No.: 204782-99-0
M. Wt: 187.19 g/mol
InChI Key: NBITZNUMCXMLHB-UHFFFAOYSA-N
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Description

8-Methylquinoline-7-carboxylic acid (CAS: 20478-99-0) is a quinoline derivative characterized by a methyl group at the 8-position and a carboxylic acid moiety at the 7-position of the heterocyclic ring . This compound serves as a critical building block in medicinal and agrochemical research due to its structural versatility. For instance, it has been utilized in synthesizing hybrid derivatives targeting bacterial infections and photosynthesis inhibition .

Properties

CAS No.

204782-99-0

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methylquinoline-7-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-9(11(13)14)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3,(H,13,14)

InChI Key

NBITZNUMCXMLHB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=CC=C2)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Quinoline Derivatives
Compound Name Substituents (Position) CAS Number Key Applications/Properties
8-Methylquinoline-7-carboxylic acid Methyl (8), COOH (7) 20478-99-0 Antibacterial intermediates
7-Chloro-8-methylquinoline-3-carboxylic acid Chloro (7), Methyl (8), COOH (3) N/A Herbicide (e.g., Quinmerac)
8-Hydroxyquinoline-7-carboxylic acid OH (8), COOH (7) N/A Photosynthesis inhibition
8-Chloroquinoline-7-carboxylic acid Cl (8), COOH (7) N/A Synthetic intermediate
Oxolinic acid Ethyl (5), Dioxolo ring (5,8), COOH (7) 14698-29-4 Antibacterial agent
Quinclorac (3,7-Dichloroquinoline-8-carboxylic acid) Cl (3,7), COOH (8) 84087-01-4 Herbicide, π–π stacking interactions
Key Observations:
  • Substituent Effects: Methyl vs. Chloro: The methyl group in this compound enhances lipophilicity compared to chlorine-substituted analogs like Quinmerac, which may improve membrane permeability in antibacterial applications . Hydroxyl vs.

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Moderate in DMSO Stable under inert conditions
Oxolinic acid 314 Low in water Thermal stability
Quinclorac 274–276 Soluble in DMSO Stabilized by O–H⋯N hydrogen bonds
  • Melting Points: Oxolinic acid exhibits a high melting point (314°C) due to its rigid dioxolo ring, whereas this compound likely has a lower melting point owing to less structural rigidity .
  • Solubility : Chlorinated derivatives (e.g., Quinmerac) show reduced aqueous solubility compared to hydroxylated analogs .

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